3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Overview
Description
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole nucleus is known for its diverse biological activities, making this compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the reaction of indole derivatives with quinazolinone precursors under specific conditions. For instance, the indole derivative can be reacted with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then methylated using iodomethane . The resulting intermediate is further reacted with quinazolinone precursors under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the production and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced derivatives.
Scientific Research Applications
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid.
Quinazolinone derivatives: Compounds with a quinazolinone core, such as 2-methyl-4(3H)-quinazolinone.
Uniqueness
3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one is unique due to its combined indole and quinazolinone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-2-[(1-methyl-2-oxo-3H-indol-3-yl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-23-18(21-16-10-6-4-9-14(16)20(23)25)12-15-13-8-5-7-11-17(13)22(2)19(15)24/h4-11,15H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPNNOSKBHBIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=CC=CC=C4N(C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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